1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a pyrazole ring, and a sulfonamide group. These structural features make it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. One common method starts with the preparation of the triazine ring through the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles such as amines, alcohols, or thiols . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the sulfonation of the pyrazole ring and the subsequent coupling with the triazine derivative under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring and the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity . The compound’s ability to undergo various chemical reactions also contributes to its biological activity by generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung, breast, and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Properties
IUPAC Name |
1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPQSQMWIHNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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